6-Bromo-5-chloropyrimidin-4(3H)-one
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Overview
Description
6-Bromo-5-chloropyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloropyrimidin-4(3H)-one typically involves the halogenation of pyrimidine derivatives. One common method is the bromination and chlorination of pyrimidin-4-one. The reaction conditions often include the use of bromine and chlorine sources, such as bromine water and hydrochloric acid, under controlled temperature and pH conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloropyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
6-Bromo-5-chloropyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and nucleic acid analogs.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloropyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloropyrimidin-4(3H)-one
- 6-Chloro-5-bromopyrimidin-4(3H)-one
- 5,6-Dibromopyrimidin-4(3H)-one
Uniqueness
6-Bromo-5-chloropyrimidin-4(3H)-one is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities.
Properties
Molecular Formula |
C4H2BrClN2O |
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Molecular Weight |
209.43 g/mol |
IUPAC Name |
4-bromo-5-chloro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-2(6)4(9)8-1-7-3/h1H,(H,7,8,9) |
InChI Key |
VOEGECYNQGWLFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)Br |
Origin of Product |
United States |
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